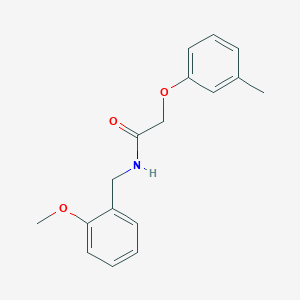
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide, also known as ML352, is a compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. In
Mechanism of Action
The mechanism of action of 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including histone deacetylases and carbonic anhydrases. It has also been shown to induce the production of reactive oxygen species, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress and inflammation in neurodegenerative disorders, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potential therapeutic effects in various diseases. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its potential side effects have not been fully explored.
Future Directions
There are several future directions for research on 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide. One potential direction is to further explore its mechanism of action and potential therapeutic effects in various diseases. Another direction is to explore its potential as a drug candidate for clinical trials. Additionally, future research could focus on exploring potential side effects and optimizing the synthesis method for improved yield and purity.
Synthesis Methods
The synthesis of 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide involves a multi-step process. The initial step involves the reaction of 2,3-dihydroindene with phosphorus oxychloride to yield 2-chloro-3-indenone. This intermediate is then reacted with thiophene-2-carboxylic acid to yield 2-(thiophen-2-yl)-3-indenone. The final step involves the reaction of 2-(thiophen-2-yl)-3-indenone with thiosemicarbazide in the presence of hydrochloric acid to yield 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide.
Scientific Research Applications
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide has been studied for its potential use in scientific research. It has been shown to have potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders. In cancer, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-13-7-6-12(18-13)14(17)16-11-5-4-9-2-1-3-10(9)8-11/h4-8H,1-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBLZFAMLGOJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)
![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)


![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)




![2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5722268.png)